Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Overview
Description
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. The fusion of pyrazole and pyridine rings in this compound provides a unique scaffold that can be modified to enhance its biological properties .
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a compound that has been evaluated for its potential in biomedical applications . It is suggested that it may act as an inhibitor of several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases .
Mode of Action
It is believed to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of cyclin-dependent kinase1, a key regulator of cell cycle progression .
Biochemical Pathways
this compound likely affects multiple biochemical pathways due to its interaction with various targets . These pathways could include those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its molecular weight and lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits cyclin-dependent kinase1, it could potentially disrupt cell cycle progression and exert anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other substances in the body could affect its absorption and distribution . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
Biochemical Analysis
Biochemical Properties
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that this compound may influence signaling pathways that are crucial for cellular functions. Additionally, this compound has been found to exhibit inhibitory activity against certain cytochrome P450 isoforms, indicating its potential role in modulating metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound has been shown to affect gene expression, leading to changes in cellular metabolism and function. The compound’s impact on these pathways underscores its potential as a therapeutic agent in treating diseases related to abnormal cell signaling and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a TRK inhibitor, binding to the kinase domain of TRKs and preventing their activation . This inhibition disrupts downstream signaling pathways, thereby affecting cellular processes such as proliferation and differentiation. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition, which can lead to altered metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, maintaining its activity over extended periods . Studies have also shown that this compound can induce long-term changes in cellular function, particularly in the context of gene expression and metabolic processes . These findings highlight the compound’s potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRK activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver function and overall metabolism . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibitory activity against cytochrome P450 enzymes suggests its role in modulating the metabolism of other drugs and endogenous compounds . This interaction can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within the body is crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it a viable option for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at various positions on the pyrazolopyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold .
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine scaffold and exhibit comparable biological activities.
Pyrazolo[3,4-b]quinolines: These compounds also contain a fused pyrazole and pyridine ring but differ in their substitution patterns and biological activities.
Uniqueness: Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFJAPMNVENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242045 | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033772-23-4 | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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